An In-depth Technical Guide to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS: 848694-10-0)
An In-depth Technical Guide to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS: 848694-10-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs). This document delves into its synthesis, chemical properties, and critical role in the manufacturing of active pharmaceutical ingredients (APIs) like omeprazole and esomeprazole.
Introduction: The Significance of a Key Building Block
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CMMDP-NO) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical chemistry.[1] Its molecular structure, featuring a pyridine N-oxide moiety, a reactive chloromethyl group, and strategically placed methoxy and methyl groups, makes it an ideal precursor for the synthesis of various pharmaceuticals.[1] Notably, it is a crucial intermediate in the production of ATPase inhibitors, which are instrumental in treating conditions such as hypertension and cancer.[2]
The primary application of this compound lies in its role as a key building block for proton pump inhibitors, a class of drugs that effectively reduce gastric acid production.[2][3] The N-oxide functional group enhances the stability of the pyridine intermediate, facilitating a more controlled and higher-yielding synthesis process compared to its non-oxidized counterpart.[4] This guide will elucidate the synthetic pathways to CMMDP-NO, its detailed characterization, and its subsequent conversion to the active pharmaceutical ingredients.
Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: A Strategic Approach
The synthesis of CMMDP-NO is a multi-step process that has been optimized to improve yield, purity, and industrial scalability. The general strategy involves the formation of the pyridine N-oxide core, followed by functionalization to introduce the chloromethyl group. Two primary synthetic routes have been established, starting from either 3,5-dimethylpyridine or 2,3,5-trimethylpyridine.
Synthetic Route Starting from 3,5-Dimethylpyridine
This pathway involves a six-step sequence to achieve the target molecule. The introduction of the N-oxide at an early stage is a key strategic decision to modulate the reactivity of the pyridine ring for subsequent substitutions.
Caption: Synthetic pathway to CMMDP-NO from 3,5-Dimethylpyridine.
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-methoxypyridine-1-oxide (Intermediate D) [4]
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Methoxylation of 3,5-Dimethyl-4-nitropyridine-1-oxide: In a suitable reaction vessel, charge 833 ml of dry methanol and 77.4 g of sodium hydroxide at 25-35°C.
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Heat the resulting solution to reflux until all solids dissolve.
-
Distill off approximately 450 ml of the solvent to remove water generated during the reaction.
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The residual mass containing the sodium methoxide solution is then used for the methoxylation of 3,5-Dimethyl-4-Nitropyridine-1-oxide.
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After the reaction is complete, neutralize the mixture with sulfuric acid.
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The product, 3,5-Dimethyl-4-methoxypyridine-1-oxide, can be isolated after workup.
Note: This is a representative step. The subsequent hydroxymethylation and chlorination steps lead to the final product.
Synthetic Route Starting from 2,3,5-Trimethylpyridine
An alternative and often preferred industrial route commences with 2,3,5-trimethylpyridine. This approach can reduce the number of steps and potentially increase the overall yield and purity.[5]
Caption: Synthetic pathway to CMMDP-NO from 2,3,5-Trimethylpyridine.
Rationale for N-Oxide Formation: The initial N-oxidation of the pyridine ring serves two critical purposes. Firstly, it activates the C2 and C4 positions towards nucleophilic substitution, which is essential for the subsequent nitration and methoxylation steps. Secondly, the N-oxide group can be a directing group for functionalization and can be readily removed at a later stage if necessary.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of CMMDP-NO is essential for process control, quality assurance, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 848694-10-0 | [6] |
| Molecular Formula | C₉H₁₂ClNO₂ | [2] |
| Molecular Weight | 201.65 g/mol | [2] |
| Appearance | Brown Semi-Solid | [7] |
| Storage | 2-8°C, Refrigerator | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide.
| Spectroscopic Data | Observed Values | Interpretation | Source |
| ¹H NMR | δ 3.87 ppm (s, 3H, -OCH₃)δ 4.52 ppm (s, 2H, -CH₂Cl) | Distinguishes the methoxy and chloromethyl protons. | [2] |
| ¹³C NMR | δ 145.2 ppm (C-1) | Confirms the formation of the N-oxide. | [2] |
Role in Drug Development: A Precursor to Proton Pump Inhibitors
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is not an active pharmaceutical ingredient itself but rather a critical intermediate in the synthesis of proton pump inhibitors.[2] Its primary role is as a precursor to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3), which is the key electrophilic component in the coupling reaction with the benzimidazole moiety to form the core structure of drugs like omeprazole and esomeprazole.[3][5]
The transformation of the N-oxide to the final hydrochloride salt is a crucial step that enhances the reactivity of the chloromethyl group for the subsequent nucleophilic substitution reaction.
Caption: The central role of CMMDP-NO in the synthesis of Proton Pump Inhibitors.
The reactivity of the chloromethyl group is paramount in the coupling reaction. The electron-withdrawing nature of the pyridine ring, further enhanced by the N-oxide (or the protonated nitrogen in the hydrochloride salt), makes the methylene carbon highly susceptible to nucleophilic attack by the thiol group of the benzimidazole derivative.
Stability, Handling, and Safety Considerations
As with any reactive chemical intermediate, proper handling and storage are crucial to maintain the integrity and ensure the safety of personnel.
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Stability: The N-oxide group is sensitive to strong acidic conditions (pH < 2), which can lead to decomposition.[2] Thermal degradation can occur at prolonged heating above 100°C, potentially causing dechlorination and dimerization.[2]
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Handling: It is recommended to handle 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.
-
Safety: The non-oxidized analogue, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Similar precautions should be taken with the N-oxide derivative.
Conclusion: A Cornerstone of Pharmaceutical Synthesis
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide stands as a testament to the intricate and strategic design of synthetic routes in modern pharmaceutical manufacturing. Its role as a stable and versatile intermediate is fundamental to the large-scale production of essential medicines for acid-related gastrointestinal disorders. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is indispensable for researchers and professionals in the field of drug development and manufacturing. The continued optimization of its synthesis, with a focus on green chemistry principles, will further enhance its importance in the pharmaceutical industry.[4]
References
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National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem. Retrieved from [Link]
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Metathesis. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]
- Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
- Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (2017). Journal of the Chinese Chemical Society, 64(1), 107-111.
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Pharmaffiliates. (n.d.). CAS No : 848694-10-0 | Product Name : 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 848694-10-0 | Product Name : 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. Retrieved from [Link]
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YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
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